1-(Oxan-4-yl)prop-2-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(oxan-4-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C8H13NO/c1-2-8(9)7-3-5-10-6-4-7/h1,7-8H,3-6,9H2 |
InChI Key |
RGYYXRCIKYGFIB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCOCC1)N |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 1 Oxan 4 Yl Prop 2 Yn 1 Amine and Analogues
Direct Synthetic Routes to α-Substituted Propargylamines Featuring an Oxane Moiety
The direct formation of the propargylamine (B41283) scaffold is a highly atom-economical and efficient approach. Multicomponent reactions (MCRs) have emerged as powerful tools in this regard, allowing for the construction of complex molecules from simple starting materials in a single step.
Multicomponent Reaction (MCR) Strategies for Propargylamine Formation
MCRs offer a streamlined approach to propargylamines by combining an aldehyde or ketone, an amine, and a terminal alkyne in a one-pot synthesis. This strategy is particularly valuable for generating molecular diversity for applications such as drug discovery. researchgate.netrsc.org
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a cornerstone of propargylamine synthesis. phytojournal.comnih.gov In the context of synthesizing 1-(Oxan-4-yl)prop-2-yn-1-amine, this reaction would involve the condensation of oxane-4-carbaldehyde, an appropriate amine, and a terminal alkyne. The reaction is typically catalyzed by a metal salt, which activates the terminal alkyne for nucleophilic attack on the in situ-formed iminium ion. phytojournal.comnih.gov This versatile reaction allows for the introduction of a wide range of substituents on the amine and alkyne components, providing access to a diverse library of analogues. The general mechanism involves the formation of an iminium intermediate from the aldehyde and amine, followed by the addition of a metal acetylide. nih.gov
A variation of the A³ coupling is the KA² (Ketone-Alkyne-Amine) coupling reaction, which utilizes a ketone instead of an aldehyde. nih.govuoa.gr For the synthesis of analogues of this compound with a quaternary carbon center at the α-position, oxan-4-one would serve as the ketone precursor. While mechanistically similar to the A³ coupling, KA² reactions can be more challenging due to the lower reactivity of the ketimine intermediate compared to the aldimine. uoa.grresearchgate.net Despite this, various catalytic systems have been developed to facilitate this transformation, providing access to sterically hindered propargylamines. researchgate.net
A wide array of transition metals have been successfully employed to catalyze A³ and KA² coupling reactions. phytojournal.com Copper, silver, and gold are among the most common and effective catalysts, facilitating the crucial C-H activation of the terminal alkyne. mdpi.comresearchgate.net Other metals such as ruthenium, cobalt, iridium, and iron have also been utilized, often in the form of nanoparticles or complexes, to promote the reaction under various conditions. researchgate.netphytojournal.com The choice of catalyst can significantly influence the reaction efficiency, substrate scope, and reaction conditions. For instance, gold catalysts have been shown to be highly effective in A³ coupling reactions, even when starting from alcohols that are oxidized in situ to the corresponding aldehydes. mdpi.com
Table 1: Examples of Transition Metal Catalysts in A³ Coupling Reactions
| Catalyst | Substrates | Solvent | Key Features |
| Copper(I) bromide (CuBr) | Aldehydes, secondary amines, alkynes | Toluene | Good yields and enantioselectivity with a chiral ligand. organic-chemistry.org |
| Silver(I) salts | Aldehydes, amines, alkynes | Toluene | Effective for A³ coupling. phytojournal.com |
| Gold(III) chloride (HAuCl₄) | Aldehydes, amines, alkynes | Water | Excellent yields at moderate temperatures. organic-chemistry.orgresearchgate.net |
| Iron(III) chloride (FeCl₃) | Aldehydes, amines, alkynes | Various | A cost-effective and environmentally friendly option. researchgate.net |
| Ruthenium complexes | Aldehydes, amines, alkynes | Various | Can be used in bimetallic systems with copper. researchgate.net |
This table is illustrative and not exhaustive of all possible catalytic systems.
In recent years, there has been a growing interest in developing metal-free synthetic methodologies to align with the principles of green chemistry. researchgate.netrsc.org Metal-free A³ coupling reactions have been reported, often utilizing iodine-based catalysts or organocatalysts. rsc.org Another approach involves the use of light-mediated persulfate activation and phase-transfer catalysis to achieve the synthesis of propargylamines without the need for transition metals. rsc.org These methods offer a more sustainable alternative to traditional metal-catalyzed reactions, reducing the risk of metal contamination in the final products. rsc.orgresearchgate.net
Amination Pathways for Propargylic Systems Incorporating the Oxane Nucleus
An alternative strategy to the multicomponent approach is the direct amination of a pre-functionalized propargylic system containing the oxane moiety. This can be achieved through various methods, including the substitution of a leaving group at the propargylic position or the direct amination of a propargylic C-H bond.
Recent advancements have demonstrated the feasibility of enantioselective copper-catalyzed propargylic amination of propargylic carbonates derived from ketones. nih.gov This method provides access to chiral α-tertiary ethynylamines. Furthermore, cobalt-based metalloradical catalysis has been shown to be effective for the chemoselective intramolecular amination of propargylic C(sp³)–H bonds. nih.gov These methods offer a powerful means to install the amine functionality directly onto a propargylic scaffold containing the oxane ring, providing a complementary approach to the MCR strategies. Other methods include the amination of propargylic alcohols, halides, or esters. researchgate.netorganic-chemistry.org
Nucleophilic Substitution on Propargylic Electrophiles (e.g., Halides, Phosphates, Triflates)
One of the most conventional methods for synthesizing propargylamines involves the nucleophilic substitution of propargylic electrophiles. nih.govresearchgate.net This approach utilizes propargylic compounds bearing good leaving groups such as halides (Br, Cl), phosphates, or triflates. The amine nucleophile, in this case, the amino group that will become part of the final product, attacks the electrophilic carbon atom of the propargyl group, displacing the leaving group and forming the desired C-N bond.
This method's efficacy is often dependent on the nature of the leaving group and the reaction conditions. For instance, propargylic halides are common substrates, but the use of phosphates and triflates can offer advantages in terms of reactivity and milder reaction conditions. nih.gov The reaction is typically carried out in the presence of a base to neutralize the acid generated during the substitution. While this method is straightforward, it can be limited by the availability and stability of the starting propargylic electrophiles. researchgate.net Metal-free catalyzed nucleophilic substitution of propargyl alcohols with amines has also been explored to provide a more cost-effective and environmentally friendly process. swan.ac.ukresearchgate.net
| Electrophile Type | Typical Leaving Group | Advantages | Disadvantages |
| Propargylic Halides | -Cl, -Br, -I | Readily available starting materials. | Can require harsh reaction conditions. |
| Propargylic Phosphates | -OP(O)(OR)₂ | Good leaving group ability. | May require multi-step preparation. |
| Propargylic Triflates | -OTf | Excellent leaving group, mild conditions. | High cost of triflating agents. |
Reaction of Metal Acetylides or Grignard Reagents with Iminium Intermediates
A powerful and widely used strategy for the synthesis of propargylamines is the reaction of metal acetylides or Grignard reagents with iminium intermediates. nih.gov This method, often part of a three-component coupling reaction (A³ coupling), involves the in-situ formation of an iminium ion from an aldehyde (like oxane-4-carbaldehyde) and an amine. phytojournal.com The metal acetylide, generated from a terminal alkyne and a metal salt (commonly copper or silver salts), then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. osti.govacs.org
Copper(I) halides are frequently used as catalysts in these reactions, facilitating the formation of copper acetylides which readily add to the iminium ion. nih.gov This approach is highly versatile, allowing for the synthesis of a wide range of di-, tri-, and tetrasubstituted propargylamines in a single pot. nih.gov The use of Grignard reagents provides an alternative to metal acetylides, though they can be more sensitive to moisture. nih.gov
| Reagent | Metal Catalyst (Typical) | Key Intermediate | Advantages |
| Metal Acetylides | Copper(I) Halides (CuCl, CuBr, CuI) | Iminium Ion | High yields, one-pot synthesis, broad substrate scope. nih.gov |
| Grignard Reagents | N/A (Stoichiometric) | Iminium Ion | Strong nucleophiles. |
Stereoselective Syntheses of α-Substituted Propargylic Amines
The development of stereoselective methods for the synthesis of α-substituted propargylic amines is of great importance, as the chirality of these compounds can significantly impact their biological activity. nih.gov Enantioselective approaches often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One common strategy involves the use of chiral ligands in metal-catalyzed A³ coupling reactions. For example, copper(I) complexes with chiral ligands can effectively catalyze the enantioselective synthesis of propargylamines from aldehydes, amines, and alkynes. organic-chemistry.org Another approach is the asymmetric propargylic amination of propargylic carbonates, which can yield α-tertiary ethynylamines with high enantioselectivity. nih.gov These methods are crucial for accessing optically active propargylamines, which are valuable precursors for the synthesis of complex chiral molecules. nih.gov
| Stereoselective Method | Catalyst/Auxiliary | Key Features |
| Asymmetric A³ Coupling | Chiral Copper(I) complexes | One-pot synthesis, good to excellent enantioselectivity. organic-chemistry.org |
| Asymmetric Propargylic Amination | Chiral PYBOX ligands with Cu(I) | Access to α-tertiary ethynylamines. nih.gov |
| SN2' Substitution | Chiral propargylic electrophiles | Chirality transfer from starting material. nih.gov |
C–H Functionalization Approaches to Propargylamines with Oxane Substituents
More recently, C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of propargylamines. rsc.org This approach avoids the pre-functionalization of starting materials, directly converting C-H bonds into C-C or C-N bonds. In the context of propargylamine synthesis, this often involves the activation of the terminal C-H bond of an alkyne. rsc.org
Transition metal catalysts, such as those based on copper or palladium, are commonly employed to facilitate the C-H activation of the alkyne, which then reacts with an imine or an iminium ion generated in situ. rsc.org This methodology has been successfully applied in three-component coupling reactions of aldehydes, amines, and terminal alkynes. rsc.org The development of C-H functionalization methods for the synthesis of propargylamines bearing oxane substituents offers a more direct and efficient route to these valuable compounds. researchgate.net
Strategic Synthesis of Precursors and Intermediates for this compound
Preparation of Oxane-4-carbaldehyde and Oxane-4-ketone Derivatives
Oxane-4-carbaldehyde and oxane-4-ketone derivatives are essential electrophilic partners in many synthetic routes to this compound, particularly in A³ coupling reactions. The synthesis of these precursors can be achieved through various oxidative methods. For instance, the oxidation of the corresponding primary or secondary alcohols is a common approach.
The synthesis of oxetan-3-one, a related cyclic ketone, has been achieved in a four-step synthesis starting from dihydroxyacetone dimer, which involves an intramolecular cyclization to form the oxetane (B1205548) ring. acs.org Similar strategies can be adapted for the synthesis of oxane-4-ketone. The preparation of aldehydes can be accomplished through the oxidation of primary alcohols using reagents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in combination with a co-oxidant. researchgate.net
| Precursor | Starting Material | Synthetic Method |
| Oxane-4-carbaldehyde | Oxan-4-ylmethanol | Oxidation (e.g., TEMPO) |
| Oxane-4-ketone | Oxan-4-ol | Oxidation (e.g., PCC, Swern) |
Synthesis of Propargylamine and Terminal Acetylene (B1199291) Building Blocks
Propargylamine itself and various terminal acetylene building blocks are fundamental nucleophilic components in the synthesis of this compound and its analogues. The synthesis of terminal alkynes can be achieved through several methods. A direct route involves the nucleophilic addition of acetylene to aryl carboxaldehydes, followed by further modification of the resulting propargyl alcohol. nih.gov Another approach is the one-pot synthesis of terminal alkynes from alkenes via a dehydrogenative silylation followed by oxidative desilylation. acs.org
Calcium carbide can also serve as a readily available and easy-to-handle acetylene source for the synthesis of terminal alkynes from hydrazones. rsc.org For the synthesis of propargylamine itself, a common method is the reaction of propargyl bromide with an amine source, such as ammonia (B1221849) or a protected amine equivalent.
| Building Block | Synthetic Approach | Key Reagents |
| Terminal Alkynes | From Alkenes | Ru-catalyzed dehydrogenative silylation, PhIO/BF₃ acs.org |
| Terminal Alkynes | From Hydrazones | Calcium carbide, Copper mediator rsc.org |
| Propargylamine | From Propargyl Halide | Propargyl bromide, Ammonia |
Introduction of the Oxane Ring System into Advanced Intermediates
The oxane, or tetrahydropyran (B127337) (THP), ring is a prevalent structural motif found in a vast array of natural products and pharmaceutically active compounds. Its presence often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Consequently, the development of robust and stereoselective methods for the introduction of this heterocyclic system into complex molecular architectures is a cornerstone of modern synthetic organic chemistry. Methodologies for constructing the oxane ring typically involve the cyclization of a linear precursor, a strategy that allows for precise control over the placement of substituents and the stereochemical outcome of the reaction. Key advanced strategies include intramolecular cyclizations, such as the Prins reaction and transition-metal-catalyzed hydroalkoxylation, as well as organocatalytic domino reactions.
Prins Cyclization
The Prins cyclization has emerged as a particularly powerful and reliable technique for the stereoselective synthesis of substituted tetrahydropyrans. nih.gov This reaction classically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The process initiates with the activation of the aldehyde by a protic or Lewis acid, followed by nucleophilic attack from the alkene of the homoallylic alcohol. The resulting cationic intermediate is then trapped intramolecularly by the hydroxyl group to form the six-membered oxane ring.
The stereochemical outcome of the Prins cyclization is often highly predictable, making it a valuable tool in target-oriented synthesis. For instance, the reaction can be catalyzed by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to achieve high diastereoselectivity. acs.org Research has also demonstrated the use of catalysts such as perrhenic acid (O₃ReOH) for the direct and stereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and various aldehydes. rsc.org The versatility of the Prins reaction has been showcased in the synthesis of complex natural product segments, where it serves as a key ring-forming step. nih.govacs.org
Organocatalytic Cascade Reactions
In recent years, organocatalysis has provided a complementary approach for the asymmetric synthesis of highly functionalized tetrahydropyrans. rsc.orgrsc.org These methods often utilize chiral small molecules, such as bifunctional squaramides or primary amines, to catalyze cascade or domino reactions, constructing multiple stereocenters in a single synthetic operation. rsc.orgacs.org
A prominent example is the domino Michael–hemiacetalization reaction. nih.gov This sequence can be initiated by the conjugate addition of a 1,3-dicarbonyl compound to an α-hydroxymethyl nitroalkene, catalyzed by a chiral squaramide. The resulting intermediate undergoes a subsequent intramolecular hemiacetalization to furnish the tetrahydropyran ring with excellent diastereo- and enantioselectivity. nih.gov This one-pot process allows for the creation of complex oxane structures bearing multiple functional groups from simple, achiral starting materials. Such multicomponent reactions, for instance using β-keto esters, β-nitrostyrenes, and alkynyl aldehydes, can generate tetrahydropyrans with up to five contiguous stereocenters with high precision. acs.org
Metal-Catalyzed Intramolecular Cycloetherification
Transition metal catalysis offers another effective avenue for the synthesis of the oxane ring system, primarily through the intramolecular hydroalkoxylation of δ-hydroxy olefins. organic-chemistry.org This method involves the addition of an alcohol moiety across a carbon-carbon double bond within the same molecule. Catalysts based on platinum, cobalt, and various lanthanide triflates have been shown to be effective for this transformation. organic-chemistry.org
A notable advancement in this area is the use of cation-binding oligoethylene glycol (oligoEG) catalysts in conjunction with a base like potassium fluoride (B91410) (KF). This system enables a highly enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing straightforward access to enantioenriched tetrahydropyrans. researchgate.net The choice of metal catalyst and reaction conditions can be tuned to control the regioselectivity and stereoselectivity of the ring closure, making it a versatile strategy for incorporating the oxane motif into advanced intermediates.
The following table summarizes key aspects of these advanced synthetic methodologies.
| Methodology | Key Reagents/Catalysts | Typical Substrates | Key Features |
|---|---|---|---|
| Prins Cyclization | Lewis acids (e.g., BF₃·OEt₂, FeCl₃), Brønsted acids (e.g., PTSA, O₃ReOH) | Homoallylic alcohols and aldehydes/ketones | Powerful for stereoselective synthesis of substituted THPs; allows for cis- or trans- selectivity. nih.govrsc.org |
| Organocatalytic Domino Reaction | Chiral squaramides, primary/secondary amines, chiral phosphoric acids | 1,3-Dicarbonyl compounds, nitroalkenes, enals/enones | Forms highly functionalized, enantioenriched THPs in one pot; excellent control of multiple stereocenters. rsc.orgacs.orgnih.gov |
| Metal-Catalyzed Cycloetherification | Pt, Co, Yb(OTf)₃, Pd catalysts | δ-Hydroxy olefins, ε-hydroxy-α,β-unsaturated ketones | Direct formation of the ether linkage; tolerant of various functional groups. organic-chemistry.orgsyr.edu |
Reactivity and Mechanistic Investigations of 1 Oxan 4 Yl Prop 2 Yn 1 Amine in Complex Chemical Transformations
Transformations at the Terminal Alkyne Moiety
The terminal alkyne of 1-(Oxan-4-yl)prop-2-yn-1-amine is a hub of reactivity, susceptible to a variety of transformations that forge new carbon-carbon and carbon-heteroatom bonds.
The carbon-carbon triple bond of this compound is a competent dienophile and dipolarophile in cycloaddition reactions. In [3+2] cycloadditions, it can react with 1,3-dipoles such as azides, nitrile oxides, and nitrones to furnish five-membered heterocyclic rings. For instance, the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) would be expected to yield a triazole derivative. The bulky oxane substituent may influence the regioselectivity of the cycloaddition.
Similarly, in hetero-Diels-Alder reactions, the alkyne can act as a dienophile, reacting with electron-deficient dienes. rsc.org The unique electronic properties of the propargylamine (B41283) moiety, combined with the steric influence of the oxane ring, would likely play a role in the stereochemical outcome of such transformations. rcsi.com
Table 1: Potential Cycloaddition Reactions of this compound This table is illustrative and based on general reactivity patterns of propargylamines, as specific data for the title compound is not available in the cited literature.
| Reaction Type | Dipole/Diene | Expected Product | Catalyst (Typical) |
| [3+2] Cycloaddition | Benzyl Azide | 1-Benzyl-4-(1-(oxan-4-yl)aminomethyl)-1H-1,2,3-triazole | Cu(I) salts |
| [3+2] Cycloaddition | Benzonitrile Oxide | 3-Phenyl-5-(1-(oxan-4-yl)aminomethyl)isoxazole | - |
| Hetero-Diels-Alder | 1,2,4,5-Tetrazine | Dihydropyridazine derivative | Heat |
Hydrofunctionalization reactions of the terminal alkyne involve the addition of an H-X molecule across the triple bond. Intramolecular hydroamination of propargylamines can be a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.gov In the case of this compound, intermolecular hydroamination with other amines, catalyzed by transition metals, would likely proceed with specific regioselectivity dictated by the catalyst and the steric bulk of the oxane group.
Hydroarylation, the addition of an aromatic C-H bond across the alkyne, can be achieved using gold or other transition metal catalysts. nih.govacs.org Intramolecular hydroarylation of N-aryl propargylamines is a known route to tetrahydroquinolines. nih.govbohrium.com For this compound, intermolecular hydroarylation with arenes would lead to the formation of substituted styrenyl amines.
The electron-rich nature of the alkyne allows for activation by electrophiles. chemistrysteps.com Reaction with halogens (e.g., I₂, Br₂) or sources of electrophilic halogen (e.g., N-iodosuccinimide) can lead to the formation of dihaloalkenes or, in the presence of a nucleophile, halo-functionalized products. nih.govresearchgate.net The triple bond can also be activated by mercuric ions, leading to hydration and the formation of a methyl ketone after tautomerization of the enol intermediate. libretexts.org
Conversely, the terminal proton of the alkyne is acidic and can be removed by a strong base to generate a powerful nucleophile, an acetylide. This acetylide can then participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.
Transition metal catalysis opens up a vast array of functionalization possibilities for the terminal alkyne. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation. wikipedia.orgyoutube.comlibretexts.orgorganic-chemistry.org This reaction would allow for the direct attachment of aromatic or vinylic substituents to the propargylic backbone of this compound. nih.gov
Palladium-catalyzed cycloisomerization of N-propargyl anilines is a known method for the synthesis of quinolines. nih.govresearchgate.net While this compound itself lacks the required N-aryl group for this specific transformation, derivatization of the primary amine would open up this pathway.
Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a versatile nucleophile and can undergo a range of common transformations to introduce various substituents or protecting groups.
N-Alkylation: The primary amine can be alkylated using alkyl halides or other electrophilic alkylating agents. wikipedia.orgresearchgate.netyoutube.comrsc.org Due to the potential for over-alkylation, controlling the stoichiometry of the reagents is crucial to achieve mono-alkylation. The steric hindrance imposed by the adjacent oxane ring may slow the rate of alkylation compared to less hindered primary amines.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) readily affords the corresponding amides. researchgate.netreddit.commdpi.com This reaction is generally high-yielding and provides a stable amide linkage.
N-Protection: The primary amine can be protected with various common protecting groups to prevent its reaction in subsequent synthetic steps. The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of conditions but readily removed with acid. researchgate.netfishersci.co.ukorganic-chemistry.org The benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate, is stable to acidic and basic conditions and is typically removed by hydrogenolysis. acs.orgresearchgate.netbeilstein-journals.orgorganic-chemistry.org
Table 2: Representative N-Functionalization Reactions of this compound This table is illustrative and based on general reactivity patterns of primary amines, as specific data for the title compound is not available in the cited literature.
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl Iodide | N-Methyl-1-(oxan-4-yl)prop-2-yn-1-amine |
| N-Acylation | Acetyl Chloride | N-(1-(Oxan-4-yl)prop-2-yn-1-yl)acetamide |
| N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (1-(oxan-4-yl)prop-2-yn-1-yl)carbamate |
| N-Protection | Benzyl Chloroformate | Benzyl (1-(oxan-4-yl)prop-2-yn-1-yl)carbamate |
Condensation Reactions Leading to Imines or Enamines
As a primary amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reaction is a cornerstone of carbon-nitrogen double bond formation and typically proceeds under mildly acidic conditions, which serve to activate the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com
The mechanism involves a two-part sequence: nucleophilic addition and dehydration. libretexts.orgchemistrysteps.com Initially, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.orgopenstax.org Following proton transfer, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water, driven by the nitrogen lone pair, results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine product. libretexts.org
While primary amines predominantly form imines, the resulting imine can exist in equilibrium with its tautomeric form, an enamine. chemistrysteps.com However, for simple, non-conjugated systems, the imine form is thermodynamically more stable and is the major product. chemistrysteps.com The general transformation is illustrated below:
Figure 1: General condensation reaction to form an imine.The versatility of this reaction allows for the synthesis of a diverse library of imine derivatives by varying the carbonyl component.
Table 1: Representative Imine Products from Condensation Reactions
| Carbonyl Reactant | Structure | Resulting Imine Product | Product Structure |
|---|---|---|---|
| Benzaldehyde | C₆H₅CHO | (E)-N-benzylidene-1-(oxan-4-yl)prop-2-yn-1-amine | C₁₅H₁₇NO |
| Acetone | (CH₃)₂CO | N-(propan-2-ylidene)-1-(oxan-4-yl)prop-2-yn-1-amine | C₁₁H₁₇NO |
| Cyclohexanone | C₆H₁₀O | N-(cyclohexylidene)-1-(oxan-4-yl)prop-2-yn-1-amine | C₁₄H₂₁NO |
N-Heterocyclization Pathways and Formation of Nitrogen-Containing Rings
The propargylamine motif within this compound is an exceptionally useful precursor for the synthesis of nitrogen-containing heterocycles. The combination of the nucleophilic amine and the electrophilic alkyne allows for intramolecular and intermolecular cyclization reactions, often catalyzed by transition metals like gold or copper. nih.govnih.gov
A prominent example is the synthesis of substituted pyridines through the reaction of propargylamines with ketones or aldehydes. nih.govresearchgate.net This transformation proceeds through a cascade sequence initiated by the formation of an N-propargylenamine intermediate (the enamine tautomer of the initially formed imine). This intermediate then undergoes a regioselective 6-endo-dig cyclization, where the enamine π-system attacks the metal-activated alkyne. The resulting cyclic intermediate subsequently undergoes aromatization, often via oxidation, to furnish the stable pyridine ring. nih.govacs.org Both gold and copper catalysts have proven effective, with copper-based systems offering a more cost-effective and scalable alternative. nih.govacs.org
Figure 2: Plausible mechanism for pyridine ring formation.This methodology provides a direct route to novel tetrahydropyranyl-substituted pyridines and their fused analogues, which are scaffolds of interest in medicinal chemistry.
Table 2: Examples of Pyridine Scaffolds Synthesized via N-Heterocyclization
| Carbonyl Reactant | Catalyst | Resulting Heterocyclic Product | Product Class |
|---|---|---|---|
| Cyclohexanone | CuCl₂ | 2-(Oxan-4-yl)-5,6,7,8-tetrahydroquinoline | Fused Pyridine |
| Acetone | NaAuCl₄ | 4,6-Dimethyl-2-(oxan-4-yl)pyridine | Substituted Pyridine |
| 3-Pentanone | CuCl₂ | 4,6-Diethyl-5-methyl-2-(oxan-4-yl)pyridine | Substituted Pyridine |
Chemical Modifications and Influence of the Oxane Ring System
Role of the Oxane Ring in Directing Reactivity and Selectivity
The oxane (tetrahydropyran) ring, while often considered a relatively inert scaffold, can exert significant influence on the reactivity and selectivity of the attached propargylamine moiety through steric and conformational effects. Unlike aromatic or electron-rich rings, its influence is primarily physical rather than electronic.
Steric Hindrance : The oxane ring is a bulky, non-planar substituent attached at the α-carbon to the amine. This steric bulk can hinder the approach of reagents to the nitrogen center and the adjacent alkyne. This may modulate the rate of reactions such as imine formation or metal coordination at the alkyne. In reactions that create new stereocenters, the steric presence of the ring can direct the approach of a reactant to one face of the molecule, potentially leading to diastereoselectivity.
Conformational Control : The oxane ring predominantly adopts a chair conformation. The large 1-(prop-2-yn-1-amine) substituent will have a strong preference for the equatorial position to minimize steric strain (A-value). This conformational lock fixes the relative orientation of the reactive amine and alkyne groups in space, which can be crucial in intramolecular cyclizations or in substrate-controlled stereoselective reactions.
Electronic Effects : The ether oxygen atom in the oxane ring has a weak electron-withdrawing inductive effect due to its electronegativity. However, this effect is transmitted through several sigma bonds and is generally considered to have a minimal impact on the nucleophilicity of the distant amine or the reactivity of the alkyne. The ring lacks any π-system, so it cannot participate in resonance stabilization of intermediates.
Functional Group Interconversions on the Oxane Moiety
The tetrahydropyran (B127337) ring is a saturated cyclic ether, a class of compounds known for their general chemical stability and lack of reactivity under many standard synthetic conditions. wikipedia.orglibretexts.org This robustness is advantageous when chemical transformations are intended for the amine or alkyne functionalities, as the oxane ring can act as a stable, non-participating scaffold.
Direct chemical modifications of the oxane ring itself are challenging and typically require harsh reaction conditions that would likely degrade the propargylamine side chain.
Ether Cleavage : The most common reaction of ethers is acid-catalyzed cleavage. libretexts.orglibretexts.org Treatment with strong acids, particularly hydrogen halides like HBr or HI at elevated temperatures, can lead to ring-opening of the oxane. libretexts.orgmasterorganicchemistry.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide. However, these conditions are highly aggressive and would almost certainly react with the amine (protonation) and alkyne groups, making selective modification impractical.
Due to its inertness, functional group interconversions are rarely performed on a simple oxane ring post-synthesis. Instead, functionalized oxane precursors would typically be used to synthesize the desired analogue of this compound.
Cascade, Tandem, and Multicomponent Reactions Initiated by this compound
Cascade, tandem, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecular architectures in a single operation, minimizing waste and improving atom economy. organic-chemistry.org this compound is an ideal substrate for initiating such processes due to its multiple reactive sites.
A prime example of a cascade reaction is the aforementioned synthesis of pyridines (Section 3.2.3). nih.govacs.org This one-pot process involves a sequence of distinct mechanistic steps—condensation, cyclization, and aromatization—that occur sequentially under a single set of reaction conditions without the isolation of intermediates. nih.govresearchgate.netacs.org
Furthermore, this compound is a suitable component for MCRs, which involve the reaction of three or more starting materials in a one-pot fashion. organic-chemistry.org The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a classic MCR used to synthesize propargylamines. libretexts.orgwikipedia.org While the title compound already contains the amine and alkyne, it can act as the amine/alkyne component in a variation of this reaction. For instance, in a four-component reaction with an aldehyde and a nucleophile, it could generate significant molecular complexity rapidly.
A plausible MCR would involve the reaction of this compound, an aldehyde, and a carbon nucleophile like malononitrile. This could proceed via initial imine formation, followed by attack of the malononitrile anion on the imine, and subsequent reaction involving the alkyne, leading to a complex heterocyclic product.
Table 3: Plausible A³ Multicomponent Coupling Reaction
| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Class |
|---|---|---|---|---|
| This compound | Benzaldehyde | Phenylacetylene | Au(I) or Cu(I) | Substituted Propargylamine |
This table illustrates a standard A³ coupling where the title compound acts as the amine component. acs.org
Strategic Applications of 1 Oxan 4 Yl Prop 2 Yn 1 Amine As a Versatile Synthetic Synthon
Design and Synthesis of Complex Nitrogen-Containing Heterocycles
The dual functionality of the amine and alkyne groups in 1-(Oxan-4-yl)prop-2-yn-1-amine provides a powerful platform for the synthesis of nitrogen-containing heterocycles. acs.org These reactions often proceed through metal-catalyzed cyclization or cycloaddition pathways, enabling the efficient construction of diverse and complex ring systems.
Construction of Indole, Pyrrole, and Quinoline Derivatives
Propargylamine (B41283) scaffolds are well-established precursors for synthesizing fundamental heterocyclic cores like indoles, pyrroles, and quinolines, which are prevalent in pharmaceuticals and biologically active compounds. researchgate.netresearchgate.net
Indole Synthesis: The synthesis of indole derivatives can be achieved through methods like the Sonogashira coupling of an N-propargylated aniline with an aryl halide, followed by an intramolecular cyclization. For instance, 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile is a key intermediate that can be coupled with various aryl iodides to produce a range of substituted indoles. nih.gov By analogy, this compound could be used to introduce the oxane moiety into the indole framework, a desirable feature for modulating physicochemical properties.
Pyrrole Synthesis: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method for forming the pyrrole ring. nih.govorganic-chemistry.org More contemporary methods include metal-catalyzed annulation reactions. For example, a Palladium(II) trifluoroacetate-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines provides a direct route to highly substituted pyrroles. mdpi.com this compound can serve as the primary amine component in such reactions, directly incorporating the oxane substituent onto the pyrrole nitrogen.
Quinoline Synthesis: Quinolines are readily synthesized from propargylamine derivatives through various metal-catalyzed cyclization reactions. mdpi.commdpi.comnih.gov Palladium-catalyzed cyclization of propargylamines is a highly selective method for generating functionalized quinoline heterocycles. mdpi.com Similarly, N-propargyl aniline derivatives can be used to synthesize quinolin-8-amines and other related structures. rsc.org Employing this compound in these synthetic strategies would yield novel quinoline derivatives bearing the oxane ring, which could be explored for various applications.
The following table summarizes representative synthetic strategies where this compound could be applied.
| Heterocycle | Synthetic Strategy | General Reactants | Potential Product Feature |
| Indole | Sonogashira Coupling & Cyclization | o-Haloaniline, this compound | N-Substituted Indole with Oxane Moiety |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, this compound | N-Substituted Pyrrole with Oxane Moiety |
| Pyrrole | Pd-catalyzed [4+1] Annulation | α-Alkenyl-dicarbonyl, this compound | Substituted N-(Oxan-4-yl)pyrrole |
| Quinoline | Pd-catalyzed Cyclization | N-Aryl derivative of this compound | 2,4-Disubstituted Quinoline with Oxane Moiety |
Synthesis of Fused and Bridged Polycyclic Aza-Compounds
The reactivity of the propargylamine moiety is not limited to the formation of simple monocyclic heterocycles. It is also instrumental in constructing more complex, multi-ring systems. Fused aza-polycyclics, such as indolizines and pyrrolo[1,2-a]pyrazines, are important scaffolds in medicinal chemistry. researchgate.netnih.gov Annulation strategies, where a new ring is built onto an existing one, are common approaches. For example, iodine-promoted oxidative domino annulation can be used to synthesize fused pyridine systems. researchgate.net The development of aza-Robinson annulation strategies provides access to fused bicyclic amides, which are core structures in various alkaloids. Given its structure, this compound is a candidate for participating in multicomponent reactions that lead to the formation of novel fused heterocyclic systems, embedding the oxane ring within a larger, rigid polycyclic architecture.
Development of Oxane-Substituted Molecular Scaffolds for Chemical Biology
In chemical biology and drug discovery, molecular scaffolds serve as core structures upon which functional groups are appended to create molecules with specific biological activities. nih.govmdpi.com The oxane (tetrahydropyran) ring is considered a "privileged scaffold" because it is found in numerous natural products and approved drugs, often conferring favorable properties such as improved aqueous solubility, metabolic stability, and binding interactions.
The compound this compound is an ideal starting point for creating such scaffolds. nih.gov The oxane ring provides the desirable structural and physicochemical foundation. The two reactive handles—the primary amine and the terminal alkyne—allow for orthogonal functionalization. For instance, the amine can be acylated or alkylated to introduce one set of functionalities, while the terminal alkyne can participate in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach probes, reporter tags, or other bioactive moieties. growingscience.com This dual functionalization capacity enables the rapid generation of diverse molecules for screening and optimization in drug discovery programs. nih.gov
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a library, for high-throughput screening. sciforum.net The success of this approach relies on the use of versatile building blocks that possess multiple points for diversification.
This compound is an excellent candidate for library synthesis due to its distinct features:
Two Points of Diversity: The primary amine and the terminal alkyne can be reacted independently with large sets of reagents (e.g., carboxylic acids/isocyanates for the amine, and azides for the alkyne) to generate a vast combinatorial library.
Embedded Privileged Scaffold: Every member of the library would contain the beneficial oxane ring.
Synthetic Accessibility: Propargylamines are readily synthesized via multicomponent reactions, such as the A³ coupling (aldehyde, alkyne, amine), making the parent scaffold and its analogues accessible. researchgate.netnih.gov
The use of solid-phase extraction (SPE) techniques allows for the parallel purification of propargylamine libraries synthesized in solution, making the process efficient and scalable. sciforum.net By employing this compound as the core building block, chemists can generate extensive libraries of novel compounds for screening against various biological targets.
Precursor for Advanced Organic Materials and Functional Molecules
The unique electronic and reactive properties of the propargylamine unit extend its utility beyond biological applications into the realm of materials science. The terminal alkyne functionality is a key precursor for polymerization reactions, allowing this compound to act as a monomer. The resulting polymers would feature pendant oxane-amine groups, which could be used to modulate the material's properties (e.g., solubility, hydrophilicity) or to serve as sites for post-polymerization modification.
Furthermore, the amine and alkyne groups can be used to construct complex functional molecules such as ligands for metal catalysis or components of molecular sensors. The ability to undergo stereoselective synthesis allows for the creation of enantiomerically pure propargylamines, which are valuable as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis. nih.govnih.gov The incorporation of the oxane ring can influence the steric and electronic environment of these functional molecules, potentially leading to novel reactivity and selectivity.
Computational and Mechanistic Insights into 1 Oxan 4 Yl Prop 2 Yn 1 Amine Reactivity and Structure
Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., DFT, Ab Initio)
Quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the fundamental electronic properties and energetics of a molecule. For 1-(Oxan-4-yl)prop-2-yn-1-amine, these calculations would provide a foundational understanding of its stability, electron distribution, and other key molecular properties.
DFT, with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), would be employed to perform a full geometry optimization, finding the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. These theoretical calculations offer a precise, atom-level view of the molecule's intrinsic characteristics in the absence of experimental data.
Hypothetical Calculated Properties of this compound This table presents plausible values based on calculations for similar functional groups and is for illustrative purposes only, as no specific literature data exists for this compound.
| Property | Predicted Value | Method |
| Electronic Energy | -480 to -490 Hartrees | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.0 - 2.5 Debye | DFT/B3LYP/6-311++G(d,p) |
| Heat of Formation (gas) | +20 to +40 kcal/mol | DFT/B3LYP/6-311++G(d,p) |
Mechanistic Probing of Key Transformations via Transition State Analysis
The propargylamine (B41283) moiety is a versatile functional group known to participate in a variety of chemical transformations, including A3 coupling reactions, cycloadditions, and isomerizations. youtube.com Mechanistic probing of these potential reactions for this compound would be accomplished through transition state (TS) analysis using quantum chemical methods.
By mapping the potential energy surface for a given reaction, computational chemists can identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (ΔE‡), is a critical parameter for predicting the reaction rate. A lower activation energy implies a faster reaction. Such studies would reveal, for instance, the feasibility of a palladium-catalyzed cyclization to form a quinoline-like structure or the stereochemical outcome of an addition reaction across the alkyne. youtube.com
Detailed Research Findings: For a hypothetical reaction, such as a [3+2] cycloaddition with an azide, transition state analysis would be crucial. The calculations would involve locating the TS structure and verifying it has a single imaginary frequency corresponding to the bond-forming/breaking process. The resulting activation energy would determine the kinetic feasibility of the reaction under various conditions.
Hypothetical Activation Energies for a [3+2] Cycloaddition Reaction This table presents plausible activation energies for a representative reaction of a propargylamine. These values are illustrative and not derived from specific studies on the title compound.
| Reaction Step | Activation Energy (ΔE‡) (kcal/mol) | Computational Method |
| Reactant Complex Formation | -5 to -10 | DFT/B3LYP/6-31G(d) |
| Transition State | +15 to +25 | DFT/B3LYP/6-31G(d) |
| Product Formation | -30 to -40 (relative to reactants) | DFT/B3LYP/6-31G(d) |
Conformational Analysis of the this compound Molecule and its Intermediates
The structural flexibility of this compound is primarily dictated by the conformational preferences of the oxane ring and rotation around the single bonds. The six-membered oxane ring is expected to adopt a stable chair conformation to minimize angle and torsional strain, similar to cyclohexane (B81311). nih.gov In this chair form, the prop-2-yn-1-amine substituent at the C4 position can occupy either an axial or an equatorial position.
Generally, bulky substituents on a cyclohexane or similar heterocyclic ring preferentially occupy the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). wuxiapptec.com Computational studies on analogous molecules like 4-methyl-tetrahydropyran confirm that the equatorial conformer is more stable than the axial one. nih.gov A similar preference is strongly expected for the propargylamine group.
Detailed Research Findings: A detailed conformational analysis would involve calculating the relative energies of the axial and equatorial chair conformers, as well as less stable forms like the boat and twist-boat. Based on data for 4-methyl-tetrahydropyran, the energy difference (ΔE) between the equatorial and axial conformers for the propargylamine substituent would likely be in the range of 1.5-2.5 kcal/mol in favor of the equatorial conformer.
Predicted Relative Conformational Energies of this compound Data is extrapolated from known values for substituted tetrahydropyrans and is for illustrative purposes. nih.gov
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
| Chair | Equatorial | 0.00 (Reference) | ~95% |
| Chair | Axial | 1.9 - 2.5 | ~5% |
| Twist-Boat | - | > 5.0 | <0.1% |
| Boat | - | > 6.0 | <0.1% |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses for Reactivity Prediction
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential computational tools for predicting a molecule's reactive sites.
The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For this compound, the most electron-rich regions are expected to be around the oxygen and nitrogen atoms due to their lone pairs of electrons, and on the π-system of the alkyne. These sites would be susceptible to electrophilic attack. The hydrogen atoms of the amine group (N-H) would be the most electron-poor sites, making them potential hydrogen bond donors.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. For this molecule, the HOMO is predicted to be localized primarily on the nitrogen atom and the alkyne's π-bond, consistent with these being the primary nucleophilic centers. The LUMO would likely be distributed across the σ*-antibonding orbitals of the C-N and C-H bonds. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. wikipedia.org
Detailed Research Findings: A computational study would generate a detailed MEP map and calculate the energies of the frontier orbitals. The HOMO-LUMO gap would be a key parameter derived from this analysis.
Hypothetical Frontier Molecular Orbital Properties This table presents plausible FMO energy values based on typical data for amines and alkynes. nih.govresearchgate.net The values are for illustrative purposes only.
| Parameter | Predicted Value (eV) | Implication |
| HOMO Energy | -8.5 to -9.5 | Nucleophilic character (N and alkyne) |
| LUMO Energy | +1.0 to +2.0 | Electrophilic sites (σ* orbitals) |
| HOMO-LUMO Gap | 9.5 - 11.5 | High kinetic stability, moderate reactivity |
Non-Covalent Interactions and Intermolecular Forces in Reaction Systems
Non-covalent interactions are crucial for understanding how this compound interacts with other molecules, including solvents, catalysts, or biological targets. ossila.com These interactions, though weaker than covalent bonds, govern molecular recognition and self-assembly processes.
The key functional groups of the molecule allow for several types of non-covalent interactions:
Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.
π-Interactions: The alkyne's π-system can interact with cations (cation-π) or other π-systems (π-π stacking).
Computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these weak interactions in a given molecular system. researchgate.net Understanding these forces is critical for predicting the molecule's behavior in condensed phases and its potential to bind to a receptor site in a drug design context.
Perspectives and Future Research Directions in the Chemistry of 1 Oxan 4 Yl Prop 2 Yn 1 Amine
Innovations in Green Chemistry and Sustainable Synthetic Methodologies
The synthesis of 1-(Oxan-4-yl)prop-2-yn-1-amine is amenable to the principles of green chemistry, which prioritize the reduction of waste and the use of environmentally benign reagents and conditions. researchgate.netnih.gov A key strategy for the sustainable synthesis of propargylamines is the multicomponent A³ (aldehyde-alkyne-amine) coupling reaction. researchgate.net This approach offers high atom economy by combining three starting materials in a single step. For the synthesis of this compound, this would involve the reaction of tetrahydropyran-4-carboxaldehyde, a terminal alkyne, and an amine source.
Recent advancements in this area have focused on the development of eco-friendly catalytic systems and reaction media. whiterose.ac.uk The use of water as a solvent is a particularly attractive option due to its low cost, non-toxicity, and non-flammability. researchgate.net Furthermore, the development of recyclable catalysts, such as metal-organic frameworks or metal ions supported on magnetic nanoparticles, can significantly reduce the environmental impact of the synthesis. whiterose.ac.uk Solvent-free reaction conditions also present a greener alternative, minimizing the use of volatile organic compounds. researchgate.netrsc.org
The tetrahydropyran (B127337) (THP) moiety can also be synthesized through green methodologies. For instance, the production of THP from renewable biomass sources has been demonstrated, offering a sustainable alternative to petroleum-based feedstocks. researchgate.net One such method involves the hydrogenation of furfural-derived 3,4-dihydropyran (DHP) over a Ni/SiO₂ catalyst in a continuous flow reactor, achieving high selectivity and yield. osti.gov
| Catalyst | Solvent | Key Advantages | Representative Yields |
|---|---|---|---|
| [Bis(picolinate-κ2N:O) Cu(II)] | Water | Low toxicity, high thermal stability, recyclable. researchgate.net | Good to excellent |
| Nano magnetite supported Cu(I) | Water | Easily recoverable with a magnet, reusable. whiterose.ac.uk | High |
| Silver Nanoparticles on Magnetic Support | Toluene | Mild reaction conditions, excellent yields, recyclable. chemicalbook.com | 91-98% |
| Cu-Ru bimetallic catalyst | Solvent-free | High atom economy, reduced waste. researchgate.net | Moderate to excellent |
Unveiling Novel Reactivity Modalities and Catalyst Development
The propargylamine (B41283) functionality in this compound is a versatile synthon for a wide range of chemical transformations. rsc.org The alkyne and amine groups can participate in various reactions, including cycloadditions, isomerizations, and coupling reactions, to generate diverse molecular architectures. rsc.org
Recent research has focused on developing novel catalytic systems to control the reactivity of propargylamines. For instance, palladium catalysts have been shown to effectively catalyze the cyclization of propargylamines to form functionalized quinolines. rsc.org By carefully tuning the reaction conditions, the same starting material can be selectively isomerized to 1-azadienes. rsc.org The development of new catalysts, including bimetallic and termetallic nanocatalysts, has shown promise in enhancing the efficiency and selectivity of propargylamine synthesis. wikipedia.org
The tetrahydropyran ring, while generally stable, can also be a site for chemical modification. Catalytic methods for the synthesis of functionalized tetrahydropyrans often involve intramolecular cyclization reactions. revmaterialeplastice.ro For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to substituted tetrahydropyrans. revmaterialeplastice.ro
| Reaction Type | Catalyst | Product | Key Features |
|---|---|---|---|
| Cyclization | Pd(OAc)₂ | Functionalized Quinolines | High atom economy and yields. rsc.org |
| Isomerization | Base-promoted | 1-Azadienes | High selectivity and yields. rsc.org |
| A³ Coupling | Ni/Cu/Fe Nanocatalyst | Propargylamines | Efficient and inexpensive catalyst, recyclable. wikipedia.org |
| Cross-Dehydrogenative Coupling | Photoredox Catalysis | Propargylamines | Atom-economic C-C bond formation. acs.org |
Exploration of Chiral Synthesis and Asymmetric Transformations
The amine-bearing carbon atom in this compound is a stereocenter, making the synthesis of enantiomerically pure forms of this compound a significant area of research. Chiral propargylamines are valuable building blocks in medicinal chemistry and natural product synthesis. google.comchemicalbook.com
Several strategies have been developed for the asymmetric synthesis of propargylamines. rsc.org One common approach involves the use of chiral auxiliaries, such as Ellman's sulfinamide, to direct the stereoselective addition of an alkyne to an imine. rsc.org Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of propargylamines. chemicalbook.com Chiral Brønsted acids and bifunctional catalysts have been successfully employed in asymmetric A³ coupling and Mannich-type reactions. chemicalbook.comsigmaaldrich.com
The asymmetric synthesis of functionalized tetrahydropyrans has also been extensively studied. osti.gov Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, can generate multiple stereocenters with high diastereo- and enantioselectivity. osti.gov Catalytic asymmetric ring-opening/cross-metathesis reactions of oxabicyclic olefins provide another efficient route to enantiomerically enriched 2,6-disubstituted pyrans.
| Method | Chiral Source | Key Features | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Addition to Chiral N-sulfinylimines | Ellman's Sulfinamide | Diastereoselective addition of an alkyne. rsc.org | High |
| Asymmetric Mannich Reaction | Chiral Brønsted Base Catalyst | Catalytic asymmetric addition to C-alkynyl imines. chemicalbook.com | High |
| Asymmetric A³ Coupling | Chiral Ligands with Metal Catalysts | Enantioselective three-component reaction. google.com | Variable, can be high |
| N-Phosphonyl Imine Chemistry | Chiral N-phosphonylimine Auxiliary | Excellent yields and diastereoselectivities. | 96:4 to 99:1 dr |
Integration with Advanced Automation and Flow Chemistry Platforms
The synthesis of this compound and its derivatives can be significantly enhanced through the adoption of automated and continuous flow technologies. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless multi-step synthesis.
The synthesis of heterocyclic compounds, including those containing the tetrahydropyran ring, is well-suited for flow chemistry. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, in-line purification and analysis can be integrated into the flow system, enabling a fully automated process from starting materials to the final product.
The synthesis of propargylamines has also been successfully translated to continuous flow systems. Metal-free decarboxylative coupling reactions in water have been demonstrated in a flow setup, providing a green and efficient route to these valuable compounds. The integration of flow chemistry with other enabling technologies, such as photoredox catalysis, opens up new possibilities for the efficient and sustainable synthesis of complex molecules. acs.org
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Potential for runaway reactions, handling of hazardous intermediates. | Small reactor volumes minimize risks, hazardous reagents can be generated and consumed in situ. |
| Scalability | Often requires re-optimization for larger scales. | Scalable by running the process for a longer duration. |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over reaction parameters. |
| Multi-step Synthesis | Requires isolation and purification of intermediates. | Enables seamless multi-step sequences with in-line purification. |
Expansion into Materials Science and Supramolecular Chemistry
The unique structural features of this compound make it an interesting candidate for applications in materials science and supramolecular chemistry. The propargylamine moiety can serve as a versatile building block for the synthesis of polymers and other advanced materials. The alkyne group can participate in polymerization reactions, such as those used to form benzoxazine (B1645224) resins, leading to materials with high thermal stability.
Propargylamine-based polymers have been investigated for their photochemical properties, with potential applications in organic electronics. researchgate.net The incorporation of porphyrin fragments into these polymers can lead to materials with interesting electron transfer characteristics. researchgate.net
The tetrahydropyran ring can also influence the properties of materials. Tetrahydropyran itself is used as a solvent in organic synthesis and in the production of polymers. The incorporation of the THP moiety into polymer backbones can affect their physical properties, such as solubility and thermal stability. Supramolecular polymers based on poly(tetrahydrofuran) have been shown to exhibit thermoplastic elastomer behavior.
The amine group in this compound can participate in non-covalent interactions, such as hydrogen bonding, which are fundamental to supramolecular chemistry. These interactions can be exploited to direct the self-assembly of molecules into well-defined nanostructures.
| Area | Potential Role of this compound | Relevant Properties |
|---|---|---|
| Polymer Synthesis | Monomer for the synthesis of high-performance polymers. | Propargyl group for polymerization, THP for modifying polymer properties. |
| Organic Electronics | Component of photochemically active polymers. | Potential for electron transfer when combined with chromophores. researchgate.net |
| Supramolecular Assembly | Building block for self-assembling systems. | Amine group for hydrogen bonding and other non-covalent interactions. |
| Biomaterials | Scaffold for bioactive materials. | The tetrahydropyran ring is a common motif in natural products. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
